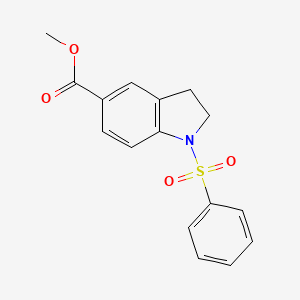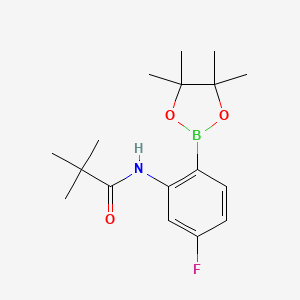![molecular formula C10H12N2O2 B8723228 4-acetyl-6-amino-3,4-dihydro-2H-benzo[1,4]oxazine CAS No. 120711-97-9](/img/structure/B8723228.png)
4-acetyl-6-amino-3,4-dihydro-2H-benzo[1,4]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-6-amino-3,4-dihydro-2H-benzo[1,4]oxazine is a heterocyclic compound that features a benzoxazine ring fused with a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-6-amino-3,4-dihydro-2H-benzo[1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with acetic anhydride to form the benzoxazine ring . The reaction conditions often require a catalyst and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
4-acetyl-6-amino-3,4-dihydro-2H-benzo[1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
4-acetyl-6-amino-3,4-dihydro-2H-benzo[1,4]oxazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-acetyl-6-amino-3,4-dihydro-2H-benzo[1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one
- 6-Amino-3,4-dihydro-3-oxo-2H-1,4-benzoxazine
- 6-Amino-3-oxo-3,4-dihydrobenzo[1,4]oxazine
- 6-Amino-4H-benzo[1,4]oxazin-3-one
Uniqueness
4-acetyl-6-amino-3,4-dihydro-2H-benzo[1,4]oxazine is unique due to its specific substitution pattern and the presence of the ethanone group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Propriétés
Numéro CAS |
120711-97-9 |
|---|---|
Formule moléculaire |
C10H12N2O2 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
1-(6-amino-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone |
InChI |
InChI=1S/C10H12N2O2/c1-7(13)12-4-5-14-10-3-2-8(11)6-9(10)12/h2-3,6H,4-5,11H2,1H3 |
Clé InChI |
YLCDUHZQBPGRFA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCOC2=C1C=C(C=C2)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
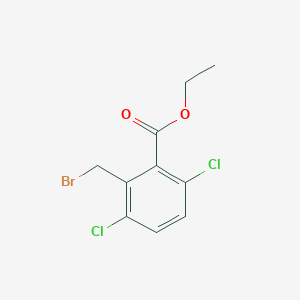
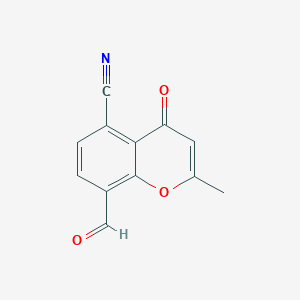
![3-Iodo-7-phenylimidazo[1,2-a]pyridine](/img/structure/B8723174.png)
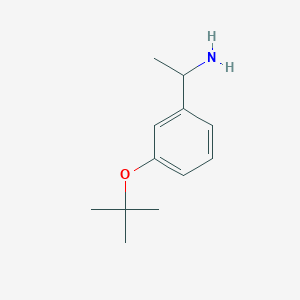
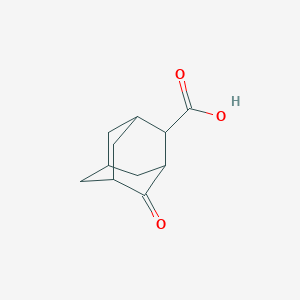
![2-[2-(4-Methyl-1H-imidazol-1-yl)ethyl]aniline](/img/structure/B8723197.png)
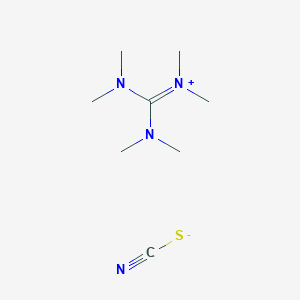
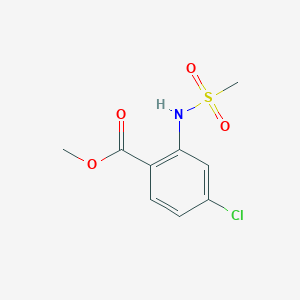
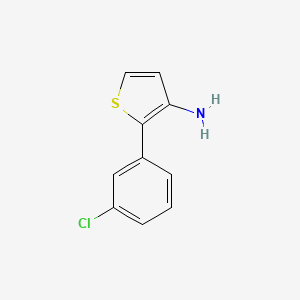
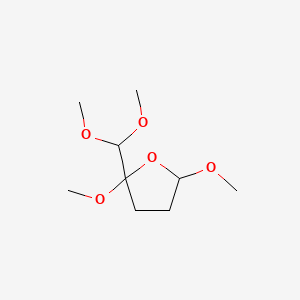
![1-Fluoro-2-[(4-nitrophenoxy)methyl]benzene](/img/structure/B8723246.png)
